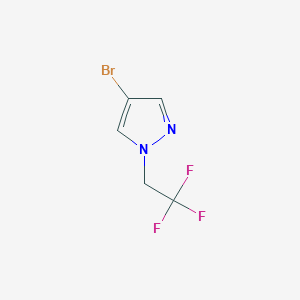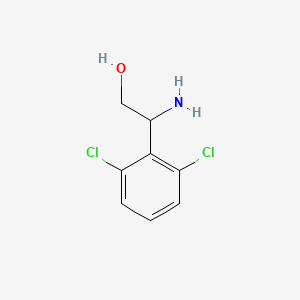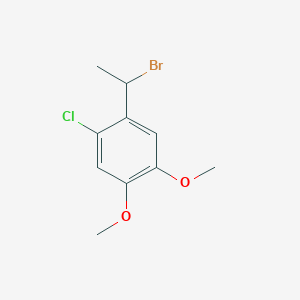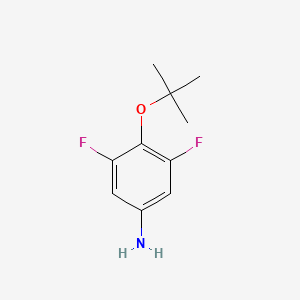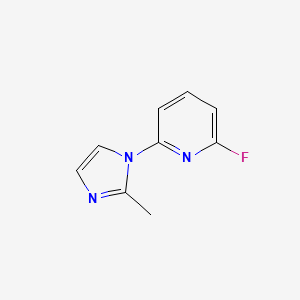
2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine
Overview
Description
“2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. For instance, Nandha et al. synthesized a similar compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity . Recent advances in the synthesis of substituted imidazoles have focused on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of “2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine” can be represented by the InChI code: 1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H .Scientific Research Applications
Organic Synthesis and Drug Development
The compound serves as a key intermediate in the synthesis of various imidazole derivatives, which are crucial for the development of new pharmaceuticals . Its unique structure allows for regiocontrolled synthesis, enabling the creation of compounds with specific biological activities.
Antibacterial Agents
Research indicates that imidazole derivatives exhibit potent antibacterial properties . The structural motif of 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine can be utilized to develop new antibacterial agents, particularly against resistant strains of bacteria.
Antitubercular Activity
Compounds synthesized from this chemical have shown promising results in combating Mycobacterium tuberculosis . The efficacy of these compounds can be assessed using the MABA assay, with the potential to contribute to the treatment of tuberculosis.
Antifungal Applications
Imidazole-containing compounds, including those derived from 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine, have demonstrated antifungal activities . This opens up possibilities for their use in treating fungal infections.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets . For instance, imidazole derivatives have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins . This suggests that 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine might interact with its targets in a similar manner.
Biochemical Pathways
It has been reported that imidazole derivatives can regulate the pi3k/akt/mtor signaling pathway , which plays a crucial role in cell cycle progression, protein synthesis, and cell survival.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine.
Result of Action
Imidazole derivatives have been reported to exhibit remarkable antiproliferative activities against certain cell lines . This suggests that 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine might have similar effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action might be influenced by the polarity of its environment.
properties
IUPAC Name |
2-fluoro-6-(2-methylimidazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-7-11-5-6-13(7)9-4-2-3-8(10)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDIKOHUALQRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1526448.png)
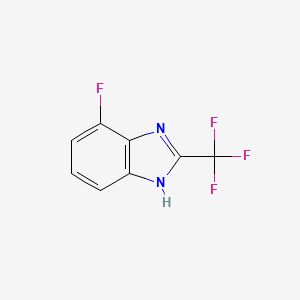


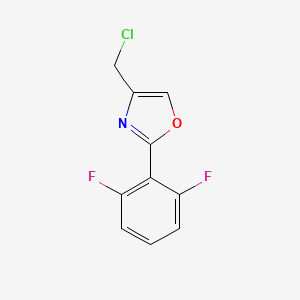

![4-bromo-1-[2-(ethanesulfonyl)ethyl]-1H-pyrazole](/img/structure/B1526460.png)

![[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol](/img/structure/B1526463.png)
